2-Bromo-5-fluoropyridine 1-oxide
Overview
Description
2-Bromo-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoropyridine 1-oxide can be achieved through palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid . Additionally, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoropyridine 1-oxide is 1S/C5H3BrFNO/c6-5-2-1-4 (7)3-8 (5)9/h1-3H . The SMILES string representation is Fc1ccc (Br)nc1 .Chemical Reactions Analysis
2-Bromo-5-fluoropyridine 1-oxide can participate in various chemical reactions. For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
2-Bromo-5-fluoropyridine 1-oxide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in various fields due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogues2-Bromo-5-fluoropyridine 1-oxide serves as a precursor in the synthesis of fluorinated pyridines, which are used in the development of pharmaceuticals and agrochemicals .
Radiopharmaceuticals
The synthesis of 18 F-substituted pyridines is crucial for local radiotherapy of cancer. These compounds are potential imaging agents for various biological applications2-Bromo-5-fluoropyridine 1-oxide can be used to introduce fluorine-18, a radioactive isotope, into pyridine rings, creating compounds that are valuable in positron emission tomography (PET) imaging .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-Bromo-5-fluoropyridine 1-oxide can be utilized to synthesize fluorine-containing pyridines, which have been commercialized as active ingredients in agricultural chemicals .
Material Science
The compound’s ability to participate in various chemical reactions makes it a valuable building block in material science. It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of advanced technologies .
Organic Synthesis
As a reagent, 2-Bromo-5-fluoropyridine 1-oxide is involved in organic synthesis processes, particularly in the construction of complex molecules. Its reactivity allows for selective substitution reactions, which are fundamental in synthesizing a wide range of organic compounds .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-fluoropyridine 1-oxide is used to develop new drugs. Its incorporation into molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, leading to the discovery of compounds with potential therapeutic benefits .
Environmental Science
This compound can be used in environmental science research to study the behavior of fluorinated organic compounds in the environment. Understanding the degradation and interaction of such compounds with environmental factors is crucial for assessing their impact .
Chemical Education
Lastly, 2-Bromo-5-fluoropyridine 1-oxide can be used in educational settings to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students learning about the intricacies of organic chemistry and the role of halogenated compounds in synthesis .
Safety and Hazards
2-Bromo-5-fluoropyridine 1-oxide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-5-fluoro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPKTQDXLFGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1F)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716931 | |
Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridine 1-oxide | |
CAS RN |
935534-39-7 | |
Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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